

Perzebertinib (ZN-A-1041): A Technical Overview of Early-Phase Clinical Trial Results

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Compound of Interest		
Compound Name:	Perzebertinib	
Cat. No.:	B12377167	Get Quote

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Introduction

Perzebertinib (also known as ZN-A-1041) is an investigational, orally bioavailable, central nervous system (CNS)-penetrant tyrosine kinase inhibitor (TKI) that selectively targets the human epidermal growth factor receptor 2 (HER2).[1][2] Early-phase clinical trials are evaluating its potential in treating patients with HER2-positive advanced solid tumors, with a particular focus on those with brain metastases. This document provides a comprehensive summary of the available data on **Perzebertinib**'s mechanism of action, clinical trial protocols, and preliminary efficacy and safety results.

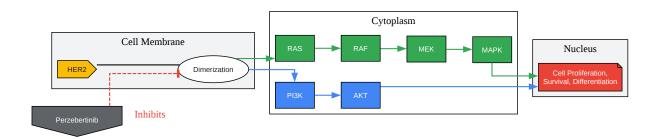
Mechanism of Action

Perzebertinib functions as a HER2 antagonist.[2] In preclinical studies, it has demonstrated inhibitory activity against HER2 with an IC50 of 9.5 nM in BT474 cells. It also shows some activity against wild-type epidermal growth factor receptor (EGFR), but at a much higher concentration (IC50 of 12 μ M in H838 cells).[3]

The HER2 signaling cascade is a critical pathway in the pathogenesis of several cancers. Upon homo- or heterodimerization, the HER2 receptor undergoes autophosphorylation, initiating downstream signaling through two primary pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the RAS/mitogen-activated protein kinase (MAPK) pathway. These



pathways are integral to cell proliferation, survival, and differentiation. By inhibiting HER2, **Perzebertinib** aims to disrupt these oncogenic signals.



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Diagram 1: Perzebertinib's Inhibition of the HER2 Signaling Pathway

Early-Phase Clinical Trial Program

Perzebertinib is being investigated in a series of multicenter, open-label, phase 1 clinical trials. The primary objectives of these studies are to evaluate the safety, tolerability, and pharmacokinetics of **Perzebertinib** as a monotherapy and in combination with other agents, as well as to determine the recommended phase 2 dose (RP2D).

Key Clinical Trials



Clinical Trial ID	Title	Phase	Status
NCT04487236	A Phase 1 Clinical Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of ZN-A- 1041 Enteric Capsules as a Single Agent or in Combination in Patients With HER2- Positive Advanced Solid Tumors	1	Completed
NCT05593094	A Phase 1 Clinical Study to Evaluate the Safety, Tolerability, Pharmacokinetics (PK), and Efficacy of ZN-A-1041 Enteric Capsules as a Single Agent or in Combination in Patients With HER2- Positive Advanced Solid Tumors	1/2	Active, not recruiting

Experimental Protocols

The clinical trial NCT04487236 was designed with three distinct phases to systematically evaluate **Perzebertinib**.[2][3][4]

Phase 1a (Monotherapy Dose Escalation): This phase utilized a "modified 3+3" dose-escalation design. Patients with HER2-positive advanced solid tumors (with or without brain metastases) received escalating doses of **Perzebertinib** as a single agent to determine its safety profile and identify the maximum tolerated dose (MTD).[3][4]

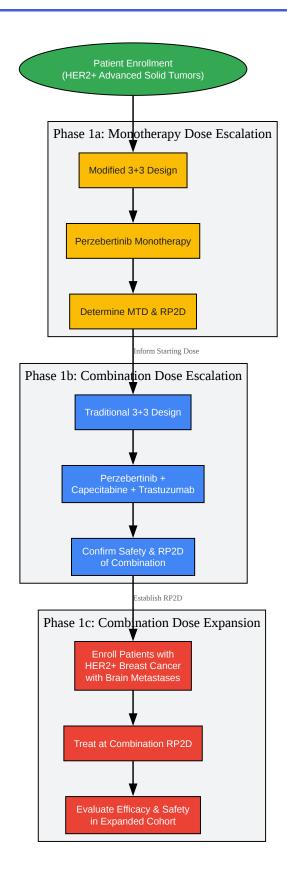
Foundational & Exploratory





- Phase 1b (Combination Therapy Dose Escalation): Following the monotherapy phase, a
 "traditional 3+3" dose-escalation design was employed.[3][4] In this phase, patients with
 HER2-positive advanced breast cancer (including those with brain metastases) received
 Perzebertinib in combination with standard-of-care agents, capecitabine and trastuzumab.
 [1][3]
 - Capecitabine: 1000 mg/m² administered twice daily for 14 days, followed by a 7-day rest period.[1]
 - Trastuzumab: An initial loading dose of 8 mg/kg, followed by a maintenance dose of 6 mg/kg administered intravenously every three weeks.[1]
- Phase 1c (Combination Therapy Dose Expansion): This phase enrolled a larger cohort of
 patients with HER2-positive breast cancer with brain metastases to further evaluate the
 safety and efficacy of the combination therapy at the RP2D established in Phase 1b.[1][3]





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